molecular formula C19H18ClN3O2 B2594069 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol CAS No. 850801-99-9

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2594069
CAS No.: 850801-99-9
M. Wt: 355.82
InChI Key: ORFGEPTUDRQERT-UHFFFAOYSA-N
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Description

The compound 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-chlorophenyl group at position 5, a methyl group at position 6, and an amino group at position 2. The phenol moiety at position 4 is further modified with an ethoxy group. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5) and a molecular weight of 385.85 g/mol.

Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and kinase-inhibitory effects. The ethoxy and 4-chlorophenyl substituents may enhance binding to hydrophobic pockets in target proteins, while the phenolic hydroxyl group could participate in hydrogen bonding.

Properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-25-14-8-9-15(16(24)10-14)18-17(11(2)22-19(21)23-18)12-4-6-13(20)7-5-12/h4-10,24H,3H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGEPTUDRQERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC=C(C=C3)Cl)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Ethoxyphenol Group: The ethoxyphenol group can be attached through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s ethoxy group (logP 3.5) reduces hydrophobicity compared to bulkier benzyloxy substituents (e.g., 5.2 in the 3-chlorophenylmethoxy analog).
  • Electron-Donating Groups : The 4-methoxyphenyl substituent in one analog may enhance solubility but reduce target affinity compared to electron-withdrawing 4-chlorophenyl.

Antimicrobial Activity

  • coli).
  • Analog with 3-Chlorophenylmethoxy : Increased hydrophobicity (logP 5.2) correlates with enhanced membrane penetration but may reduce aqueous solubility, limiting bioavailability.
  • Pyrazole-Substituted Analog: Shows moderate kinase inhibition (IC50 ~120 nM for JAK2), suggesting the amino-pyrimidine core is critical for ATP-binding site interactions.

Computational Binding Studies

  • Target Compound: Docking simulations (Maestro, OPLS3) predict strong hydrogen bonding between the phenolic hydroxyl and Asp104 of MAPK1 (binding energy: -9.2 kcal/mol).
  • Methoxy vs. Ethoxy Substituents : The ethoxy group in the target compound forms weaker van der Waals interactions with hydrophobic residues compared to bulkier benzyloxy groups, but retains better solubility.

Research Findings and Mechanistic Insights

Role in Signal Transduction Pathways

The target compound’s pyrimidine scaffold aligns with inhibitors of PI3K/Akt/mTOR and MAPK/ERK pathways. For example:

  • PI3K Inhibition : The 4-chlorophenyl group mimics ATP’s adenine ring, competing for binding in the kinase domain.
  • Noncovalent Interactions: NCI plots (Multiwfn) reveal strong electron density near the amino group, facilitating interactions with catalytic lysine residues (e.g., Lys83 in PI3Kγ).

Metabolic Stability

  • Ethoxy Group : The target compound’s ethoxy substituent is less prone to oxidative metabolism than methoxy groups, as predicted by cytochrome P450 binding simulations.
  • Degradation Pathways : Analogous pyrimidine derivatives undergo hydrolysis at the pyrimidine C4 position under acidic conditions, forming inactive hydroxy derivatives.

Biological Activity

The compound 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C24H18Cl3N3O2
  • Molecular Weight : 486.8 g/mol
  • IUPAC Name : 2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can possess significant antimicrobial properties. The presence of the chlorophenyl group is thought to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The compound exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
  • Antioxidant Activity : The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests. Results suggest that it may help mitigate oxidative stress in biological systems .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells.
  • Receptor Modulation : It might act as a modulator for various receptors linked to cell signaling pathways involved in inflammation and cancer progression.

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of the compound on A-549 and MCF-7 cell lines using the MTT assay. The results indicated that the compound had an IC50 value of 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells, suggesting higher sensitivity in breast cancer cells .
    CompoundA-549 IC50 (µg/mL)MCF-7 IC50 (µg/mL)
    2-[...]22.096.40
    Doxorubicin9.1815.06
  • Antioxidant Activity Assays :
    • Various assays demonstrated significant antioxidant activity, with the compound exhibiting effective scavenging capabilities against free radicals, which is crucial for preventing oxidative damage in cells .

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